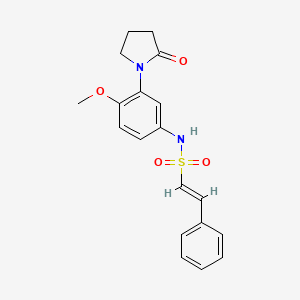
(E)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethenesulfonamide, also known as MPAPS, is a sulfonamide derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a promising candidate for the development of new drugs for the treatment of various diseases.
科学的研究の応用
Photodynamic Therapy for Cancer Treatment
Sulfonamide derivatives, particularly those related to zinc phthalocyanine, have shown remarkable potential in photodynamic therapy (PDT) for cancer treatment. For instance, new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base have been synthesized and characterized. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them very useful as photosensitizers in PDT. Their efficacy in generating singlet oxygen through Type II mechanisms highlights their potential in treating cancer, providing a non-invasive alternative to traditional cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).
Photocatalytic Applications
Another significant application area for such compounds is in photocatalysis. The synthesis and characterization of zinc(II) phthalocyanine with benzenesulfonamide derivative substituents have demonstrated properties suitable for photocatalytic applications. These compounds, upon being characterized spectroscopically and through photophysical and photochemical studies, show promising abilities as photosensitizers, which could be harnessed in various photocatalytic processes, including environmental remediation and organic synthesis (Öncül, Öztürk, & Pişkin, 2021).
Antimicrobial Activity
Research into sulfonamide derivatives has also extended into antimicrobial applications. The synthesis and evaluation of novel heterocyclic compounds having a sulfamido moiety have shown strong antibacterial and antifungal activities. These compounds, upon testing, have demonstrated effectiveness against a range of gram-positive and gram-negative bacteria, highlighting their potential in developing new antimicrobial agents that could help address the growing issue of antibiotic resistance (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).
Electrochromic Devices
Furthermore, derivatives of dithienylpyrroles, which share a conceptual linkage with the target compound through the presence of aromatic and sulfonamide functionalities, have been utilized in electrochromic devices (ECDs). These devices, which change color in response to electrical input, have applications ranging from smart windows to low-energy displays. The synthesized compounds, based on their electrochemical and spectroelectrochemical analyses, exhibit promising properties for high-contrast ECDs, underscoring the versatility of sulfonamide derivatives in electronic and optical applications (Su, Chang, & Wu, 2017).
特性
IUPAC Name |
(E)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-25-18-10-9-16(14-17(18)21-12-5-8-19(21)22)20-26(23,24)13-11-15-6-3-2-4-7-15/h2-4,6-7,9-11,13-14,20H,5,8,12H2,1H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFGJFHSWHAAEB-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

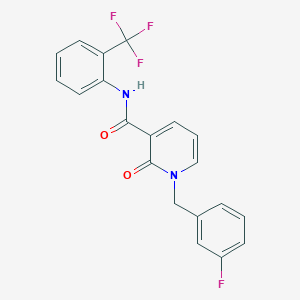
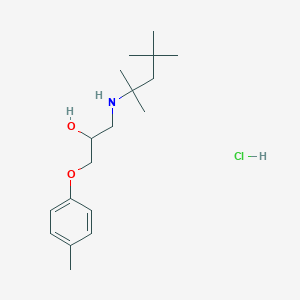
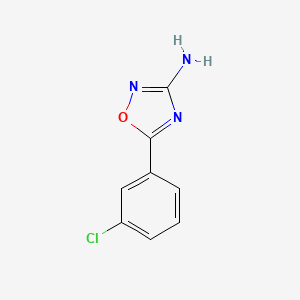
![3-ethyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937180.png)
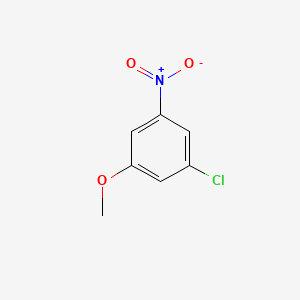
![3-Tert-butyl-6-[[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2937184.png)
![(5-Chloro-2-methoxyphenyl)-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2937185.png)
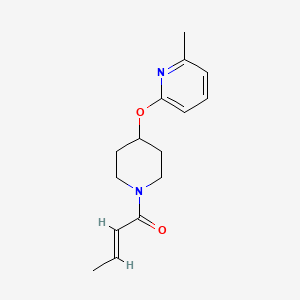
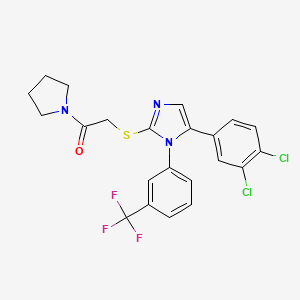
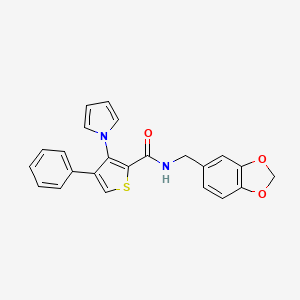
![3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2937194.png)
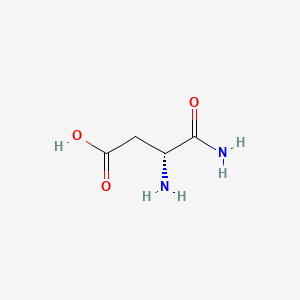
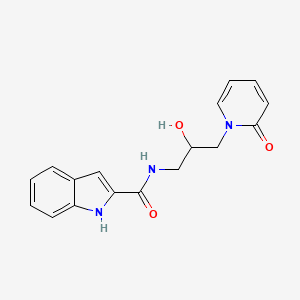
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2937199.png)